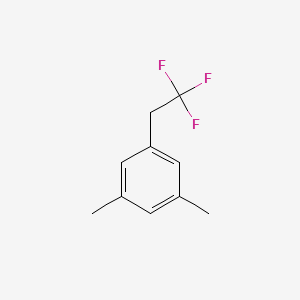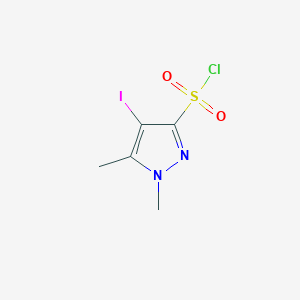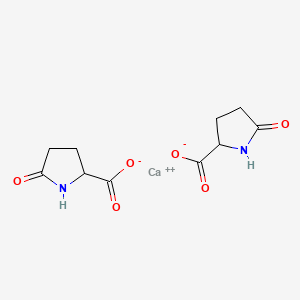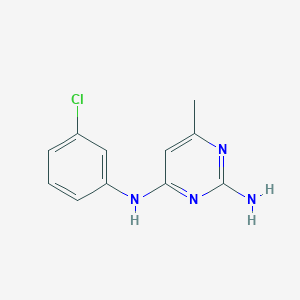
Cyclonon-5-ynol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclonon-5-ynol is a medium-ring cycloalkyne with a hydroxyl group attached to the fifth carbon of the nine-membered ring. This compound is of significant interest due to its unique structural properties and reactivity, making it a valuable substrate in various synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclonon-5-ynol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-trans-cycloalkene derivatives with potassium t-butoxide in anhydrous dimethyl sulphoxide solution at room temperature. This reaction yields the corresponding cycloalkyne, which can then be converted into this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Cyclonon-5-ynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne bond can be reduced to form a cycloalkane or cycloalkene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Cyclonon-5-one.
Reduction: Cyclononane or cyclononene.
Substitution: Cyclonon-5-yl chloride or bromide.
Aplicaciones Científicas De Investigación
Cyclonon-5-ynol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclonon-5-ynol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Cyclonon-5-ynol can be compared with other medium-ring cycloalkynes and hydroxylated cycloalkynes, such as:
Cyclonon-1-en-5-yne: Similar structure but with a double bond, leading to different reactivity.
Cyclonon-2-ynol: Hydroxyl group at a different position, affecting its chemical behavior.
Cyclonon-1-en-3-yne: Another isomer with distinct properties and applications.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
cyclonon-5-yn-1-ol |
InChI |
InChI=1S/C9H14O/c10-9-7-5-3-1-2-4-6-8-9/h9-10H,3-8H2 |
Clave InChI |
XCTVPNZPDULRFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC#CCCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)



![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)




![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)



